molecular formula C30H46O4 B010022 11alpha, 12alpha-Epoxyoleanolic lactone CAS No. 19897-41-7

11alpha, 12alpha-Epoxyoleanolic lactone

Cat. No.: B010022
CAS No.: 19897-41-7
M. Wt: 470.7 g/mol
InChI Key: WBMXMSJTGDKFQT-DNWRIRKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha, 12alpha-Epoxyoleanolic lactone is a natural product found in Amphipterygium adstringens, Gomphrena macrocephala, and other organisms with data available.

Scientific Research Applications

Structural Analysis and Biogenetic Implications

  • Adenanthusone , a new ursane-type nortriterpenoid similar to 11alpha, 12alpha-Epoxyoleanolic lactone, was isolated from Isodon adenanthus. This discovery has implications for understanding the biogenesis of nortriterpenes (Xiang et al., 2004).

Antiproliferative and Differentiation Effects

  • Triterpenoids structurally related to this compound showed significant antiproliferative effects and induced differentiation in human leukemia HL-60 cells (Wang et al., 2006).

New Compounds Discovery

  • New sesquiterpene lactones were discovered in various plants, such as Helianthus petiolaris, which have structural similarities to this compound. These discoveries add to the diversity of naturally occurring compounds (Meragelman et al., 1998).

Bioactive Compounds Transformation

  • Biotransformation of steroidal lactones, including compounds similar to this compound, using Rhizopus stolonifer, has shown to produce new metabolites with potential bioactivity (Choudhary et al., 2009).

Triterpenes and Sesquiterpene Lactones Analysis

  • Studies have identified various triterpenes and sesquiterpene lactones from plants like Cyclolepis genistoides, providing valuable insights into the chemical diversity and potential applications of these compounds (Heluani et al., 1997).

Anti-Plasmodial and Cytotoxic Activities

  • Sesquiterpene lactones from Vernoniopsis caudata, structurally similar to this compound, exhibited potent anti-plasmodial activity and considerable cytotoxicity, highlighting their therapeutic potential (Ramanandraibe et al., 2005).

Influence on Cellular Cytotoxicity

  • The cytotoxicity of sesquiterpene lactones like helenalin and derivatives, akin to this compound, against KB cells was studied, offering insights into their biological activities and potential therapeutic applications (Heilmann et al., 2001).

Glycosides Discovery in Arnica

  • Research on Arnica longifolia revealed sesquiterpene lactone glycosides, including compounds structurally similar to this compound, expanding the understanding of naturally occurring lactone compounds (Passreiter et al., 1999).

Antimicrobial Activity of Sesquiterpene Lactones

  • Sesquiterpene lactones from Centaurea pullata, structurally related to this compound, showed significant antimicrobial activities against various bacteria and fungi (Djeddi et al., 2007).

Guaianolides Investigation

  • Studies on plants like Amphoricarpos neumayeri have led to the isolation of guaianolides, which are structurally similar to this compound, providing more insights into the chemical variety of sesquiterpene lactones (Djordjevic et al., 2004).

Properties

CAS No.

19897-41-7

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-9-hydroxy-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one

InChI

InChI=1S/C30H46O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-22,31H,8-16H2,1-7H3/t17-,18+,19-,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1

InChI Key

WBMXMSJTGDKFQT-DNWRIRKBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C)O

SMILES

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha, 12alpha-Epoxyoleanolic lactone
Reactant of Route 2
11alpha, 12alpha-Epoxyoleanolic lactone
Reactant of Route 3
11alpha, 12alpha-Epoxyoleanolic lactone
Reactant of Route 4
11alpha, 12alpha-Epoxyoleanolic lactone
Reactant of Route 5
11alpha, 12alpha-Epoxyoleanolic lactone
Reactant of Route 6
11alpha, 12alpha-Epoxyoleanolic lactone

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